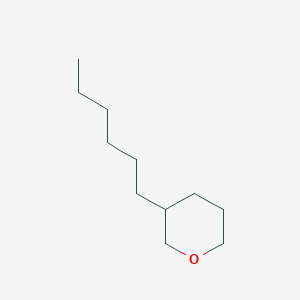![molecular formula C9H7N3O3S B14638228 2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole CAS No. 55210-90-7](/img/structure/B14638228.png)
2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential antimicrobial properties. The compound features a thiadiazole ring fused with a nitrofuran moiety, which contributes to its unique chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole typically involves the following steps:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives under acidic conditions.
Final coupling: The final step involves coupling the nitrofuran-thiadiazole intermediate with a methyl group to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and optimizing reaction conditions to improve yield and purity.
化学反应分析
Types of Reactions
2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different functional groups.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
Oxidation: Formation of nitrofurans with carboxyl or hydroxyl groups.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
科学研究应用
2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its antimicrobial properties, particularly against Gram-positive bacteria and Helicobacter pylori.
Biological Research: The compound is used to investigate the mechanisms of microbial resistance and to develop new antimicrobial agents.
Industrial Applications: It is explored for its potential use in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of 2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole involves:
相似化合物的比较
Similar Compounds
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
- 5-Nitrofuran-2-ylmethylene Diacetate
- Ethyl 5-nitrofuran-2-carboxylate
Uniqueness
2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole is unique due to its combination of a nitrofuran and thiadiazole moiety, which imparts distinct antimicrobial properties and a broad spectrum of activity against various bacterial strains. This makes it a promising candidate for developing new antimicrobial agents.
属性
CAS 编号 |
55210-90-7 |
|---|---|
分子式 |
C9H7N3O3S |
分子量 |
237.24 g/mol |
IUPAC 名称 |
2-methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H7N3O3S/c1-6-10-11-8(16-6)4-2-7-3-5-9(15-7)12(13)14/h2-5H,1H3 |
InChI 键 |
CDNCWSMCMJOYKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(S1)C=CC2=CC=C(O2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)

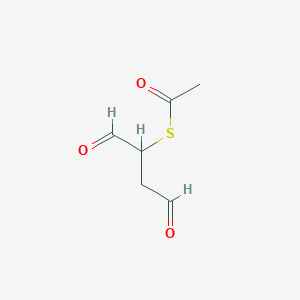
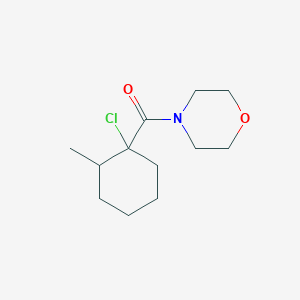
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
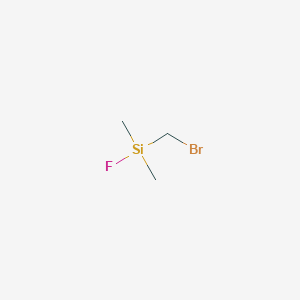

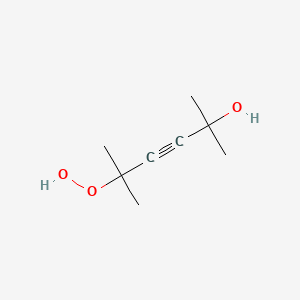

![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)
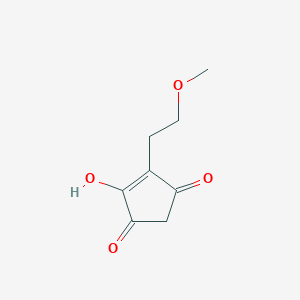
![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)
